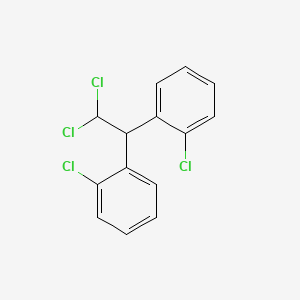
Methyl 3-oxo-4-pentylidenecyclopentaneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-oxo-4-pentylidenecyclopentaneacetate is an organic compound with the molecular formula C13H20O3. It is a derivative of cyclopentane and is characterized by the presence of a methyl ester group, a ketone group, and a pentylidene substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-oxo-4-pentylidenecyclopentaneacetate typically involves the condensation of cyclopentanone with a suitable aldehyde, followed by esterification. One common method is the Claisen-Schmidt condensation, where cyclopentanone reacts with pentanal in the presence of a base to form the intermediate product. This intermediate is then esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group in the compound can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Methyl 3-oxo-4-pentylidenecyclopentaneacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Wirkmechanismus
The mechanism by which methyl 3-oxo-4-pentylidenecyclopentaneacetate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ketone and ester groups in the compound can participate in various biochemical reactions, influencing its activity and potency.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-oxo-4-pentylcyclopentaneacetate: Similar structure but lacks the double bond in the pentylidene group.
Ethyl 3-oxo-4-pentylidenecyclopentaneacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-oxo-4-hexylidenecyclopentaneacetate: Similar structure but with a hexylidene group instead of a pentylidene group.
Uniqueness: Methyl 3-oxo-4-pentylidenecyclopentaneacetate is unique due to the presence of the pentylidene group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and makes it a valuable compound in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
84824-80-6 |
|---|---|
Molekularformel |
C13H20O3 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
methyl 2-[(4E)-3-oxo-4-pentylidenecyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-7-10(8-12(11)14)9-13(15)16-2/h6,10H,3-5,7-9H2,1-2H3/b11-6+ |
InChI-Schlüssel |
LYAXDZCODXLABU-IZZDOVSWSA-N |
Isomerische SMILES |
CCCC/C=C/1\CC(CC1=O)CC(=O)OC |
Kanonische SMILES |
CCCCC=C1CC(CC1=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[(1-Ethyl-3-methylpentylidene)amino]ethanol](/img/structure/B12665261.png)


